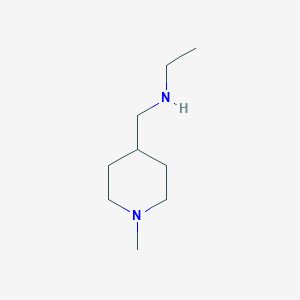

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine

Description

Significance of Nitrogen Heterocycles in Advanced Chemical Synthesis

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. Their structural diversity and ability to participate in various chemical reactions make them essential building blocks for creating pharmaceuticals and other advanced organic materials. A significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature nitrogen heterocycles in their structures, underscoring their importance in drug design and development. These compounds are integral to the function of numerous natural products, vitamins, and biomolecules, including the nucleic acids that form DNA and RNA. Beyond medicine, nitrogen heterocycles are vital in agrochemicals, polymers, and as precursors in the synthesis of other important organic compounds.

The Piperidine (B6355638) Motif as a Core Scaffold in Molecular Design

Among the vast family of nitrogen heterocycles, the piperidine ring—a six-membered ring containing five carbon atoms and one nitrogen atom—stands out as one of the most prevalent and important structural motifs in medicinal chemistry. The piperidine scaffold is a key component in a multitude of pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, and antihistamines. Its prevalence is due to its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which can enhance biological activity, improve pharmacokinetic profiles, and increase selectivity for specific biological targets. The flexible, chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituent groups, which is critical for effective interaction with biological receptors.

Structural Context of Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine within Substituted Piperidines

This compound is a specific derivative of the piperidine scaffold. Its structure is characterized by three key features:

A Piperidine Core: The foundational six-membered nitrogen-containing ring.

An N-Methyl Group: A methyl group is attached to the nitrogen atom of the piperidine ring (position 1). This substitution makes the nitrogen a tertiary amine, which influences its basicity and steric profile.

A 4-Substituted Ethylaminomethyl Group: At position 4 of the piperidine ring, a methylene (B1212753) bridge (-CH2-) connects to an ethylamine (B1201723) group (-NH-CH2CH3). This substituent introduces a secondary amine and an ethyl group, providing additional points for potential molecular interactions.

This compound belongs to the class of 4-aminomethylpiperidines, a group of molecules that has been explored in various areas of medicinal chemistry. Research on related 4-aminomethylpiperidine derivatives has shown their potential as scaffolds for developing agents with analgesic properties, often by targeting opioid receptors. tandfonline.comtandfonline.com The specific combination of N-methylation and the N-ethylaminomethyl side chain in this compound defines its unique chemical properties and potential for further chemical modification and biological investigation.

Below is a table detailing some of the chemical properties of a closely related compound, N-ethyl-1-methylpiperidin-4-amine dihydrochloride (B599025).

| Property | Value |

| IUPAC Name | N-ethyl-1-methylpiperidin-4-amine;dihydrochloride |

| InChI Key | YUMFTHYRFZUKJE-UHFFFAOYSA-N |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Data sourced from commercially available information for the dihydrochloride salt form.

Current Research Landscape and Future Perspectives for Piperidine Derivatives

The field of piperidine chemistry continues to be an active area of research and development. Current trends indicate a strong focus on the synthesis of novel, highly substituted, and stereochemically complex piperidine derivatives to explore new areas of chemical space. Advances in synthetic methodologies, including catalytic hydrogenation and diversity-oriented synthesis, are enabling the efficient production of diverse libraries of piperidine-based compounds for high-throughput screening. nih.gov

Future perspectives for piperidine derivatives are shaped by several key trends:

Green Chemistry: There is a growing emphasis on developing more sustainable and environmentally friendly methods for synthesizing piperidine scaffolds, reducing the use of hazardous reagents and solvents.

Advanced Drug Formulations: Innovations are focused on using piperidine derivatives in targeted drug delivery systems to improve therapeutic efficacy and reduce side effects.

CNS Drug Development: The piperidine scaffold remains a critical component in the search for new treatments for neurodegenerative diseases like Alzheimer's and other central nervous system disorders.

Expansion in Emerging Markets: The increasing demand for generic drugs and active pharmaceutical ingredients (APIs) is driving the growth of the piperidine derivatives market, particularly in the Asia-Pacific region.

The continued exploration of piperidine-based scaffolds, from simple derivatives to complex polycyclic systems, promises to yield new therapeutic agents and research tools, reinforcing the enduring importance of this heterocyclic motif in science and medicine.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-10-8-9-4-6-11(2)7-5-9/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZLTDTXMVDKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine is anticipated to reveal distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable connectivity information.

Based on the structure of this compound, the following proton signals are predicted. It is important to note that without experimental data, these are estimations based on typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (N-methyl on piperidine) | ~ 2.2 | Singlet | 3H |

| CH₂ (piperidine ring, adjacent to N) | ~ 2.8 - 3.0 | Multiplet | 4H |

| CH (piperidine ring, at position 4) | ~ 1.5 - 1.7 | Multiplet | 1H |

| CH₂ (piperidine ring, not adjacent to N) | ~ 1.2 - 1.4 | Multiplet | 4H |

| CH₂ (methylene bridge) | ~ 2.5 | Doublet | 2H |

| NH (amine) | Broad singlet | ~ 1.0 - 2.0 | 1H |

| CH₂ (ethyl group, adjacent to N) | ~ 2.6 | Quartet | 2H |

| CH₃ (ethyl group) | ~ 1.1 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

The predicted ¹³C NMR spectrum of this compound would display signals corresponding to each of the distinct carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (N-methyl on piperidine) | ~ 46 |

| CH₂ (piperidine ring, adjacent to N) | ~ 55 |

| CH (piperidine ring, at position 4) | ~ 35 |

| CH₂ (piperidine ring, not adjacent to N) | ~ 30 |

| CH₂ (methylene bridge) | ~ 50 |

| CH₂ (ethyl group, adjacent to N) | ~ 45 |

| CH₃ (ethyl group) | ~ 15 |

Note: These are predicted values based on analogous structures.

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group, within the piperidine (B6355638) ring, and between the methylene (B1212753) bridge protons and the proton at the 4-position of the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, HMBC would show correlations between the N-methyl protons and the adjacent piperidine ring carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₂₂N₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

The analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would be expected to be a prominent fragmentation route for this compound.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Amine | C-N Stretch | 1020 - 1250 | Medium |

| Alkane | C-H Bend | 1350 - 1470 | Medium |

The presence of a band in the N-H stretching region would confirm the secondary amine functionality. The strong C-H stretching and bending vibrations are characteristic of the aliphatic nature of the molecule. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for this exact compound is not publicly available, analysis of structurally similar piperidine derivatives allows for a detailed prediction of its key structural features.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are precisely determined.

For this compound, the most crucial structural information to be obtained would be the conformation of the piperidine ring. Six-membered saturated heterocycles like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. wikipedia.org X-ray diffraction would confirm this chair geometry and establish the orientation of the substituents. The N-methyl group on the piperidine ring and the ethyl-aminomethyl group at the C4 position would occupy either axial or equatorial positions. Typically, bulky substituents favor the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. In the case of 4-diphenylcarbamyl-N-methylpiperidine methobromide, crystals were found to contain both equatorial and axial conformers. nih.gov

The analysis would also yield precise measurements of all bond lengths and angles. The C-N and C-C bond lengths within the piperidine ring are expected to be typical for sp³-hybridized atoms. The geometry around the tertiary nitrogen atom within the ring and the secondary nitrogen of the ethylamine (B1201723) side chain would also be clearly defined, confirming their tetrahedral character.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N (ring) Bond Length | 1.45 - 1.49 Å | The length of the carbon-nitrogen single bonds within the piperidine heterocycle. |

| C-C (ring) Bond Length | 1.51 - 1.54 Å | The length of the carbon-carbon single bonds forming the piperidine ring backbone. |

| C-N-C Bond Angle | 109° - 112° | The bond angle within the piperidine ring centered at the tertiary nitrogen atom. |

| C-C-C Bond Angle | 109° - 111° | The internal carbon-carbon-carbon bond angles within the saturated ring. |

| C-C-N Bond Angle | 109° - 112° | The internal bond angle adjacent to the nitrogen atom in the ring. |

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that provides valuable information about the electronic structure and chemical environment of atoms in a molecule. libretexts.org By irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons, one can determine the electron binding energies, which are characteristic of specific atoms and their orbitals. When X-rays are used as the photon source (X-ray Photoelectron Spectroscopy or XPS), the technique is particularly effective for probing core-level electrons.

For this compound, XPS analysis would be instrumental in characterizing the different nitrogen and carbon environments within the molecule. The compound contains two distinct nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine in the ethyl side chain. These two nitrogen atoms exist in different chemical environments, which would result in a "chemical shift" in their respective N 1s core-level binding energies.

The N 1s spectrum would be expected to show two distinct peaks. The tertiary amine nitrogen (C₃-N) is generally observed at a slightly higher binding energy than a secondary amine nitrogen (C₂-N-H) due to the electron-donating nature of the additional alkyl group. universallab.org Analysis of various amine-containing polymers has shown that the binding energy for tertiary amines is approximately 9.1 eV, while for secondary amines it is around 9.8 eV. universallab.org Therefore, deconvolution of the N 1s spectrum would allow for the unambiguous assignment and quantification of these two nitrogen species.

The C 1s spectrum would be more complex, consisting of several overlapping peaks corresponding to the various types of carbon atoms in the molecule. These can be broadly categorized:

C-N Bonds: Carbons directly bonded to nitrogen atoms.

C-C Bonds: Carbons in the piperidine ring and ethyl group not directly attached to nitrogen.

By fitting the C 1s envelope, it would be possible to resolve components corresponding to the carbons adjacent to the nitrogen atoms (C-N) from the purely aliphatic carbons (C-C). The C-N component typically appears at a higher binding energy than the C-C component due to the electron-withdrawing effect of the more electronegative nitrogen atom.

| Nitrogen Environment | Typical Binding Energy (eV) | Relevant Group in Target Molecule |

|---|---|---|

| Primary Amine (R-NH₂) | ~398.0 - 399.5 eV | Not Present |

| Secondary Amine (R₂-NH) | ~399.8 eV | -NH-CH₂CH₃ |

| Tertiary Amine (R₃-N) | ~400.5 eV | >N-CH₃ (in ring) |

| Protonated Amine (-NH₃⁺) | ~401.5 - 402.0 eV | Could be observed if sample is protonated. researchgate.net |

Computational and Theoretical Investigations of Ethyl 1 Methyl Piperidin 4 Ylmethyl Amine

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine.

Density Functional Theory (DFT) Studies of Electronic Properties

No DFT studies detailing the electronic properties of this compound are available in the scientific literature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

There is no available data from HOMO and LUMO analysis for this compound.

Charge Distribution and Reactivity Indices

Information regarding the charge distribution and reactivity indices for this compound could not be found in any published research.

Thermodynamic Stability Calculations

No thermodynamic stability calculations for this compound have been reported in the literature.

Semi-Empirical Methods for Molecular Modeling

There are no documented applications of semi-empirical methods for the molecular modeling of this compound.

Conformational Analysis and Dynamics Simulations

No studies on the conformational analysis or dynamics simulations of this compound were identified during the literature search.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are fundamental computational techniques used to explore the conformational landscape of a molecule. For this compound, these methods reveal the three-dimensional arrangements (conformations) the molecule can adopt and their relative energies.

The piperidine (B6355638) ring, similar to cyclohexane, predominantly adopts a low-energy chair conformation. wikipedia.org However, the presence of substituents introduces different energetic considerations. For this compound, there are two key substituents on the piperidine ring: a methyl group on the nitrogen (N1) and an ethylaminomethyl group at the C4 position. Molecular mechanics calculations are used to systematically evaluate the energy of various conformations to identify the most stable ones. The N-methyl group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance. wikipedia.org Similarly, the large ethylaminomethyl group at the C4 position is strongly favored to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. rsc.org

Molecular dynamics simulations extend this analysis by introducing temperature and time, allowing the molecule to move and vibrate, thus exploring a wider range of its conformational space. An MD simulation would show the piperidine ring maintaining its stable chair form, with both the N-methyl and the C4-substituent predominantly in equatorial orientations. The simulation would also capture less stable, transient conformations like twist-boat or boat forms, providing a comprehensive understanding of the molecule's flexibility and dynamic behavior. ias.ac.inresearchgate.net

Table 1: Predicted Stable Conformations of this compound

| Conformation Feature | Predicted Orientation | Rationale |

|---|---|---|

| Piperidine Ring | Chair | Lowest energy state for six-membered rings. wikipedia.org |

| N1-Methyl Group | Equatorial | Minimizes steric strain. wikipedia.org |

| C4-Ethylaminomethyl Group | Equatorial | Avoids significant 1,3-diaxial steric clashes. rsc.org |

Torsional Angle Analysis and Active Conformation Prediction

Ring Torsional Angles: These define the pucker of the piperidine ring and confirm the chair conformation.

C3-C4-C(methylene)-N(amine) Torsion: Rotation around the C4-CH₂ bond determines the orientation of the ethylamine (B1201723) side chain relative to the piperidine ring.

C(methylene)-N(amine)-C(ethyl)-C(methyl) Torsion: This angle defines the positioning of the terminal ethyl group.

Analysis of these angles helps predict the molecule's preferred shape in different environments. dtic.mil When a ligand binds to a biological target, it adopts a specific "active conformation." By comparing the energies of different conformers, computational methods can predict which low-energy conformation is most likely to be the biologically active one. This information is invaluable for understanding how the ligand fits into a receptor's binding site and for designing analogues with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org A QSAR model for a series of analogues of this compound could be developed to predict their activity against a specific biological target, guiding the synthesis of new, more potent compounds. researchgate.nettandfonline.com

Descriptor Calculation and Selection

The first step in building a QSAR model is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be classified based on their dimensionality: drugdesign.org

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, polar surface area, number of hydrogen bond donors/acceptors).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, solvent-accessible surface area).

Physicochemical Descriptors: Properties like lipophilicity (LogP) and electronic properties (HOMO/LUMO energies). ucsb.edu

For a QSAR study on this compound and its analogues, a large number of descriptors would be calculated. Since not all descriptors are relevant to the biological activity, statistical methods like genetic algorithms or machine learning techniques are employed to select a smaller subset of the most informative descriptors. researchgate.nettandfonline.com This prevents overfitting and creates a more robust and interpretable model.

Table 2: Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

|---|---|---|---|

| 1D | Molecular Weight | 156.28 g/mol | Relates to size and diffusion. |

| 2D | Topological Polar Surface Area (TPSA) | ~35 Ų | Influences membrane permeability. guidetopharmacology.org |

| 2D | Hydrogen Bond Donors | 1 | Potential for specific interactions. guidetopharmacology.org |

| 2D | Hydrogen Bond Acceptors | 2 | Potential for specific interactions. guidetopharmacology.org |

| Physicochemical | XLogP | ~1.5 | Predicts lipophilicity and permeability. guidetopharmacology.org |

Model Development and Validation for Predicted Molecular Interactions

Once the relevant descriptors are selected, a mathematical model is developed to correlate them with the observed biological activity (e.g., inhibitory concentration, IC₅₀). Various statistical methods can be used, including:

Multiple Linear Regression (MLR): Creates a simple linear equation. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM) or Random Forest (RF) can capture complex, non-linear relationships. nih.gov

The resulting QSAR model is an equation that can predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. youtube.com

Crucially, the model must be rigorously validated to ensure its predictive power and robustness. researchgate.net Standard validation techniques include:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out), where the model is repeatedly built on a subset of the data and tested on the remainder. Statistical metrics like the cross-validated correlation coefficient (Q²) are calculated. tandfonline.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used during the model development process. The correlation coefficient (R²) between predicted and actual activities for this test set is a key indicator of the model's real-world utility. tandfonline.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method is used to understand the molecular basis of ligand-target interaction and can help explain the biological activity of this compound by modeling its binding to a putative protein target. nih.govresearchgate.net The process involves placing the ligand in various positions and orientations within the target's binding site and scoring each pose based on a function that approximates the binding free energy.

Identification of Putative Binding Sites

Docking simulations for this compound would identify the most likely binding pose within the active site of a target protein. Analysis of this pose reveals key molecular interactions that stabilize the ligand-protein complex. Given the structure of the compound, several types of interactions would be expected:

Hydrogen Bonds: The secondary amine in the side chain can act as a hydrogen bond donor, while the two nitrogen atoms can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are critical for binding affinity. acs.org

Electrostatic Interactions: At physiological pH, the nitrogen atoms are likely to be protonated, forming a positive charge. This can lead to strong electrostatic interactions or salt bridges with negatively charged residues like Aspartate or Glutamate in the binding pocket. nih.gov

Hydrophobic Interactions: The piperidine ring and the ethyl group are nonpolar and can form favorable hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine. researchgate.net

Cation-π Interactions: The positively charged nitrogen could interact favorably with the electron-rich face of aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

By identifying these putative interactions, molecular docking provides a structural hypothesis for the compound's mechanism of action and serves as a powerful tool for structure-based drug design, suggesting specific modifications to improve binding and selectivity. nih.gov

Table 3: Potential Molecular Interactions for this compound in a Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Piperidine Nitrogen, Amine Nitrogen | Serine, Threonine, Tyrosine, Asparagine |

| Electrostatic (Salt Bridge) | Protonated Nitrogen Atoms | Aspartate, Glutamate |

| Hydrophobic | Piperidine Ring, Ethyl Group | Leucine, Isoleucine, Valine, Alanine |

| Cation-π | Protonated Nitrogen Atoms | Phenylalanine, Tyrosine, Tryptophan |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational and theoretical investigations detailing the specific intermolecular interactions of this compound are not extensively available in publicly accessible scientific literature. However, based on the structural features of the molecule, a qualitative analysis of its potential intermolecular interactions can be inferred. The molecule possesses distinct moieties that are capable of engaging in both hydrogen bonding and hydrophobic interactions, which are critical in determining its physicochemical properties and its interactions with biological macromolecules.

The primary sites for hydrogen bonding are the nitrogen atoms of the secondary amine and the tertiary amine within the piperidine ring. The secondary amine group (-NH-) contains a hydrogen atom that can act as a hydrogen bond donor. Additionally, the lone pair of electrons on this nitrogen atom allows it to function as a hydrogen bond acceptor. The tertiary nitrogen atom in the 1-methyl-piperidine ring also possesses a lone pair of electrons and can therefore act as a hydrogen bond acceptor.

Hydrophobic interactions are primarily attributed to the nonpolar hydrocarbon portions of the molecule. These include the ethyl group attached to the secondary amine and the methylene (B1212753) bridge connecting the piperidine ring to the amine, as well as the piperidine ring itself. These nonpolar regions are expected to interact favorably with other nonpolar molecules or surfaces, driven by the hydrophobic effect in aqueous environments.

A summary of the potential intermolecular interaction sites in this compound is presented below:

| Functional Group | Potential Interaction Type | Role |

| Secondary Amine (-NH-) | Hydrogen Bonding | Donor & Acceptor |

| Tertiary Amine (Piperidine N) | Hydrogen Bonding | Acceptor |

| Ethyl Group (-CH2CH3) | Hydrophobic Interaction | Nonpolar Surface |

| Piperidine Ring | Hydrophobic Interaction | Nonpolar Surface |

| Methylene Bridge (-CH2-) | Hydrophobic Interaction | Nonpolar Surface |

While specific quantitative data from computational studies, such as interaction energies or optimized geometries of intermolecular complexes for this compound, are not available from the conducted searches, the analysis of its chemical structure provides a fundamental understanding of its capacity to engage in these crucial non-covalent interactions. Detailed computational studies would be required to quantify the strength and geometry of these interactions and to create a more precise model of its interaction profile.

Structure Activity Relationship Sar Studies for Aminomethyl Piperidine Analogues

Modulation of Piperidine (B6355638) Ring Substitution Patterns and Their Impact on Interactions

Substituents on the piperidine core are known to play a pivotal role in the biological activity of these compounds. nih.govacs.org The nature, position, and stereochemistry of these substituents can significantly influence the molecule's conformation and its binding affinity to target receptors or enzymes. nih.govacs.org

Stereochemical Influences on Molecular Recognition

Stereochemistry is a critical determinant of biological activity. For piperidine derivatives, chirality can arise from substituted carbons within the ring or from the nitrogen atom itself. The nitrogen atom in N-methylpiperidine can be a chiral center, existing in two stereoisomeric forms (R and S). fiveable.me These enantiomers can interact differently with biological targets, leading to variations in binding affinity and potency. fiveable.me

In studies of piperidine inhibitors of farnesyltransferase, the optical resolution of potent compounds revealed that the biological activity was predominantly associated with the (+)-enantiomers. acs.org Similarly, for certain potent and selective μ-opioid receptor agonists, one enantiomer, (3R, 4S)-23, exhibited significantly more potent activity than its corresponding (3S, 4R) enantiomer. nih.gov This highlights the importance of a specific three-dimensional arrangement of substituents for optimal molecular recognition by the target protein.

| Compound Series | Stereochemical Observation | Impact on Activity | Reference |

| Farnesyltransferase Inhibitors | (+)-enantiomers were more active | A 10-fold increase in potency was observed for the active enantiomer. | acs.org |

| μ-Opioid Receptor Agonists | (3R, 4S) enantiomer was more potent | The active enantiomer had a Ki of 0.0021 nM compared to its less active counterpart. | nih.gov |

| N-methylpiperidine derivatives | Nitrogen atom can be a chiral center (R/S) | Stereoisomers can interact differently with receptors, affecting affinity and selectivity. | fiveable.me |

Effects of Alkyl Substituents on Ring Conformation and Interactions

Alkyl substituents on the piperidine ring can influence its conformational preference, which in turn affects how the molecule fits into a binding site. The piperidine ring typically adopts a chair conformation. wikipedia.orgias.ac.in Substituents can occupy either axial or equatorial positions, and this orientation can be crucial for activity.

For instance, in a series of monoamine oxidase (MAO) inhibitors, a 4-methyl-substituted piperidine ring was found in the most potent derivative, indicating a favorable interaction for this substitution pattern. acs.org In other cases, a hydroxyl group substitution at the para-position of the piperidine ring resulted in maximum inhibitory activity, suggesting that para-substitution is preferred over meta-substitution. acs.orgnih.gov The addition of substituents can also impact the physicochemical properties of the molecule, such as basicity, which is essential for receptor interaction. acs.org

Variations within the Aminomethyl Side Chain and Their Role in Interactions

The 4-aminomethyl moiety is a key functional group that directly participates in interactions with biological targets. google.combiosynth.comchem-is-try.com Modifications to this side chain can significantly alter binding affinity and selectivity.

Length and Branching of the Alkyl Linker

The length and flexibility of the linker connecting the piperidine ring to the terminal amine are critical for positioning the amine correctly within the binding pocket of a receptor. For a series of piperine (B192125) derivatives developed as MAO-B inhibitors, the optimal linker length between the aromatic core and the nitrogen-containing heterocyclic ring was found to be between two and five carbon atoms. acs.org While specific studies on the methylene (B1212753) linker in Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine are not detailed in the provided sources, this principle of an optimal linker length is a common theme in SAR studies. For some piperazine (B1678402) derivatives targeting sigma receptors, however, the length of the alkylic linker did not show a significant influence on affinity. nih.gov

Nature of the Terminal Amine Functionality

The terminal amine group is often a key pharmacophoric element, typically forming ionic or hydrogen bond interactions with the biological target. The basicity of this nitrogen is crucial, and it is widely accepted that a protonated, positively charged amine is essential for binding to many receptors, such as the sigma receptor. nih.gov In the case of this compound, the terminal nitrogen is a tertiary amine, substituted with both a methyl and an ethyl group. This substitution pattern influences not only the amine's basicity but also the steric bulk around the nitrogen. Substituting the piperidine ring with small amino functional groups has been shown to yield compounds with higher activity for MAO-B inhibition. acs.orgnih.gov The specific combination of ethyl and methyl groups provides a distinct steric and electronic profile that modulates its interaction with target residues.

Impact of N-Methylation and Other N-Substitutions on Piperidine Nitrogen

The N-methyl group in this compound is a key feature. The presence of a methyl group on the piperidine nitrogen increases the basicity of the compound compared to the unsubstituted piperidine. fiveable.me This is due to the electron-donating nature of the methyl group, which enhances the nitrogen's ability to accept a proton. fiveable.me This modulation of basicity can directly impact the strength of ionic interactions with a receptor. Furthermore, N-methylation has been shown to be a beneficial modification for enhancing the inhibitory activity of certain compounds against enzymes like butyrylcholinesterase. mdpi.com However, in other systems, N-methylation can also lead to reduced biological activity, potentially by altering the molecule's active conformation or by introducing steric hindrance that prevents optimal receptor binding. nih.gov Investigations into various N-substituents on the piperidine ring have shown that this position is critical for potency and selectivity. For example, replacing the N-methyl group with larger or different functional groups, such as N-trifluoroethyl, has been explored to improve cellular potency and other pharmaceutical properties. acs.org

| Modification | Structural Moiety | Observed Impact | Reference |

| Ring Substitution | 4-methyl-piperidine | High inhibitory activity for MAO-B. | acs.org |

| Ring Substitution | para-hydroxy-piperidine | Increased MAO inhibitory effect compared to meta-substitution. | nih.gov |

| Side Chain Linker | 2-5 carbon linker | Optimal length for MAO-B suppressive activity in piperine derivatives. | acs.org |

| Terminal Amine | Small amino functional groups | Higher activity in series for MAO-B inhibition. | nih.gov |

| N-Substitution | N-methylation | Increases basicity of the piperidine nitrogen compared to unsubstituted piperidine. | fiveable.me |

| N-Substitution | N-methylation | Can enhance butyrylcholinesterase inhibition. | mdpi.com |

Electronic and Steric Effects of N-Substituents

The nature of the substituents attached to the nitrogen atoms of the piperidine ring and the aminomethyl side chain plays a pivotal role in defining the pharmacological profile of compounds like this compound. These substitutions can exert profound electronic and steric effects, thereby influencing binding affinity, selectivity, and functional activity.

Electronic Effects: The electronic properties of N-substituents can modulate the basicity (pKa) of the nitrogen atoms. In this compound, the piperidine nitrogen is substituted with a methyl group, and the side-chain nitrogen has an ethyl group. Both methyl and ethyl groups are electron-donating through an inductive effect. This electron-donating nature increases the electron density on the nitrogen atoms, thereby enhancing their basicity. The increased basicity influences the protonation state of the molecule at physiological pH, a critical factor for forming ionic interactions with biological targets. Chemical substituents can alter decay timescales and photoproducts through a combination of inertial, steric, and electronic effects. ucm.es Although the electronic effects of a methyl group are considered weak, they can influence the potential energy surfaces of a molecule. ucm.es

Steric Effects: The size and conformation of N-substituents introduce steric bulk, which can either be favorable or unfavorable for binding to a specific target.

N1-Substituent (Piperidine Ring): The methyl group at the N1 position of the piperidine ring is relatively small. However, its presence is significant when compared to an unsubstituted piperidine. This methyl group can influence the conformational preference of the piperidine ring (chair, boat, or twist-boat) and the orientation of the 4-aminomethyl substituent (axial vs. equatorial). These conformational effects can be crucial for the proper alignment of the molecule within a binding pocket.

Side-Chain N-Substituent: The ethyl group on the side-chain amine provides more steric bulk than a simple methyl group. The size and flexibility of the ethyl group can impact the molecule's ability to fit into a binding site. For some receptors, this added bulk might enhance van der Waals interactions, leading to increased affinity. Conversely, for other targets, it may cause steric hindrance, reducing binding potency. Studies on related piperidine derivatives have shown that even minor changes in the N-alkyl substituent can significantly alter biological activity.

The interplay between electronic and steric effects is complex and target-dependent. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of a bulky moiety in the para position of the benzamide (B126) and an alkyl group on the benzamide nitrogen dramatically enhanced acetylcholinesterase inhibitory activity. nih.gov This suggests that for certain targets, increased steric bulk can be advantageous.

The following table summarizes the general electronic and steric contributions of the N-substituents in this compound.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Activity |

| Methyl (-CH3) | Piperidine N1 | Inductively electron-donating; increases basicity | Small steric bulk; influences ring conformation | Modulates pKa; affects orientation of the side chain |

| Ethyl (-CH2CH3) | Side-chain Amino | Inductively electron-donating; increases basicity | Moderate steric bulk; flexible | Modulates pKa; can enhance or hinder binding affinity depending on the target |

Protonation State Influence on Molecular Interactions

The protonation state of ionizable groups is a critical determinant of a molecule's interaction with its biological target. For this compound, both the piperidine nitrogen and the side-chain amino nitrogen are basic and will be protonated to varying degrees at physiological pH (typically around 7.4). The pKa of the amine determines the ratio of the protonated (conjugate acid) to the unprotonated (free base) form.

The piperidine nitrogen in similar N-methylpiperidine structures typically has a pKa in the range of 10-11. The N-ethylamino group on the side chain would also have a similar pKa. Therefore, at physiological pH, both nitrogen atoms are expected to be predominantly in their protonated, positively charged forms. This dicationic state has profound implications for molecular interactions:

Ionic Bonding: The positively charged ammonium (B1175870) centers can form strong ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a receptor or enzyme. This is often a primary anchoring interaction for many ligands.

Hydrogen Bonding: The protonated amino groups can also act as hydrogen bond donors, forming hydrogen bonds with suitable acceptor atoms (e.g., oxygen, nitrogen) on the protein.

Solubility and Transport: The protonation state significantly influences the water solubility and membrane permeability of the compound. While the charged form is more water-soluble, the neutral form is generally more capable of crossing biological membranes like the blood-brain barrier.

A comparative molecular field analysis (CoMFA) study of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors highlighted the importance of considering the protonated species in understanding their activity. ebi.ac.uk The study indicated a strong correlation between the inhibitory activity and the steric and electronic factors, which are intrinsically linked to the protonation state. ebi.ac.uk

The relative population of different protonated species can be crucial. While the dicationic form is likely dominant, the presence of monoprotonated or neutral species, even in small concentrations, can be important for transport across membranes or for interacting with specific, less polar regions of a binding site.

Comparative Analysis of Structural Features in Other Bioactive Piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs. researchgate.net A comparative analysis of this compound with other bioactive piperidine derivatives reveals common structural motifs and highlights how variations on this core theme can lead to diverse pharmacological activities.

Many bioactive piperidines share the feature of a basic nitrogen atom within the ring, which is often crucial for receptor interaction. The substitution pattern on the piperidine ring, particularly at the 1 and 4 positions, is a key determinant of their biological function.

Below is a comparative table of this compound and other notable bioactive piperidine derivatives, focusing on their key structural features.

| Compound | Key Structural Features | Primary Biological Activity |

| This compound | - 1-methylpiperidine (B42303) core- 4-(N-ethylaminomethyl) substituent | (Hypothetical, as a representative aminomethyl piperidine) |

| Donepezil | - N-benzylpiperidine moiety- Linked to an indanone structure | Acetylcholinesterase inhibitor (used for Alzheimer's disease) |

| Fentanyl | - 4-anilidopiperidine core- N-phenethyl substituent | Potent µ-opioid receptor agonist (analgesic) |

| Ritalin (Methylphenidate) | - Piperidine ring with a methyl group at the α-position to the nitrogen- Phenyl and methyl ester groups | Norepinephrine-dopamine reuptake inhibitor (stimulant) |

| Paroxetine | - 4-arylpiperidine structure- Fused and complex ring systems | Selective serotonin (B10506) reuptake inhibitor (antidepressant) |

Analysis of Structural Similarities and Differences:

N1-Substitution: Like this compound, many bioactive piperidines are N-substituted. However, the nature of this substituent varies widely, from a small methyl group to larger benzyl (B1604629) (Donepezil) or phenethyl (Fentanyl) groups. These larger aromatic groups often engage in additional hydrophobic or pi-stacking interactions within the binding site, significantly enhancing affinity.

C4-Substitution: The 4-position of the piperidine ring is a common point of substitution. In this compound, this is a simple aminomethyl group. In contrast, compounds like Fentanyl feature a more complex anilido group at this position, which is critical for its opioid activity. Paroxetine has an aryl group at the 4-position, a common feature in many reuptake inhibitors.

Stereochemistry: For many piperidine derivatives, such as Ritalin, stereochemistry is crucial for activity. The specific spatial arrangement of substituents can dramatically affect how the molecule fits into its biological target.

This comparative analysis underscores the versatility of the piperidine scaffold. While this compound represents a relatively simple substitution pattern, the fundamental principles of its structure—a basic nitrogen within a conformationally constrained ring and a key substituent at the 4-position—are echoed in a multitude of highly successful therapeutic agents. The specific choice of substituents at the N1 and C4 positions ultimately fine-tunes the molecule's properties for a particular biological target.

Applications of Ethyl 1 Methyl Piperidin 4 Ylmethyl Amine As a Chemical Building Block

Synthesis of Complex Polycyclic and Heterocyclic Systems

No specific studies were identified that detail the use of Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine as a starting material or intermediate in the construction of complex polycyclic or heterocyclic ring systems.

Development of Ligands for Biochemical Assays and Research Probes

Information on the application of this compound in the design and synthesis of ligands for biochemical assays or as research probes is not present in the reviewed literature.

Role in Catalyst Development and Optimization of Organic Reactions

There is no available research that describes a role for this compound in the development of new catalysts or in the optimization of existing organic reactions.

Functionalization for Material Science Applications (e.g., Specialty Polymers)

The use of this compound for the functionalization of materials or in the synthesis of specialty polymers is not documented in the scientific literature searched.

Advanced Analytical Techniques for Purity and Reaction Monitoring in Research

Chromatographic Methods (e.g., HPLC, GC) for Compound Separation and Purity

Chromatographic techniques are indispensable for the quantitative and qualitative analysis of "Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for assessing the purity of the final product and for separating it from related substances.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of polar and non-polar compounds. For a basic compound like "this compound", a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an aqueous buffer (to control the pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Due to the absence of a strong chromophore in the molecule, UV detection can be challenging. Therefore, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred for their higher sensitivity and universality.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detector | Mass Spectrometer (MS) or ELSD |

Gas Chromatography (GC)

GC is particularly suitable for the analysis of volatile and thermally stable compounds. "this compound" is amenable to GC analysis. A capillary column with a polar stationary phase is often used to achieve good separation. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. For more definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.

Table 2: Representative GC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temp. | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 300°C |

| Injection Mode | Split (e.g., 50:1) |

In-situ Reaction Monitoring Techniques (e.g., TLC, NMR tracking)

Monitoring the progress of a chemical reaction in real-time is essential for optimizing reaction conditions, determining the reaction endpoint, and minimizing the formation of by-products.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a synthesis. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the consumption of reactants and the formation of the product can be qualitatively assessed. For a tertiary amine like "this compound", visualization can be achieved using a variety of stains, such as potassium permanganate (B83412) or iodine, as the compound may not be UV-active.

Nuclear Magnetic Resonance (NMR) Tracking

NMR spectroscopy, particularly proton NMR (¹H NMR), can be a powerful tool for in-situ reaction monitoring. By acquiring NMR spectra of the reaction mixture at different time intervals, the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product can be observed and quantified. This provides valuable kinetic information about the reaction. For instance, in a potential synthesis involving the N-alkylation of a precursor, one could monitor the change in the chemical shift of the protons adjacent to the nitrogen atom as the alkylation proceeds.

Characterization of Intermediates and By-products in Synthetic Pathways

The identification and characterization of intermediates and by-products are crucial for understanding the reaction mechanism and for developing a robust and efficient synthetic process. A common synthetic route to "this compound" could involve the sequential alkylation of (1-methyl-piperidin-4-yl)methanamine or a reductive amination pathway.

Potential Intermediates

In a stepwise synthesis, partially reacted molecules will be present as intermediates. For example, if the synthesis proceeds via the ethylation of (1-methyl-piperidin-4-ylmethyl)-amine, this starting material would be a key intermediate to monitor. These intermediates can be isolated using chromatographic techniques like flash chromatography and their structures confirmed by spectroscopic methods such as NMR and MS.

Potential By-products

Several by-products could potentially form during the synthesis. Over-alkylation is a common side reaction in N-alkylation processes, which could lead to the formation of a quaternary ammonium (B1175870) salt. In reductive amination, side reactions of the aldehyde or ketone starting materials could occur. The presence of these by-products can be initially detected by HPLC or GC analysis of the crude reaction mixture. Isolation of these impurities, followed by structural elucidation using a combination of NMR, MS, and potentially infrared (IR) spectroscopy, is necessary for their full characterization.

Table 3: Common Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework of the molecule, enabling the determination of its connectivity. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

By employing these advanced analytical techniques, researchers can ensure the high purity of "this compound" and gain a deeper understanding of its synthesis, leading to improved and more efficient production methods.

Q & A

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

- Answer :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (residence time 5 minutes, 70°C) .

- Crystallization-Induced Resolution : Use tartaric acid derivatives to isolate enantiomers in >99% ee .

Notes

- Evidence Usage : References align with analogous piperidine derivatives due to limited direct data on the target compound.

- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting rather than definitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.